molecular formula C10H9NO B1425328 8-Methylquinolin-3-OL CAS No. 25369-30-6

8-Methylquinolin-3-OL

Cat. No. B1425328
CAS RN: 25369-30-6
M. Wt: 159.18 g/mol
InChI Key: QKGIFAKVYMNTHS-UHFFFAOYSA-N
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Description

8-Methylquinolin-3-OL is a methyl substituted quinolinol derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators and in various industrial processes .


Synthesis Analysis

The synthesis of 8-Methylquinolin-3-OL involves various protocols. For example, the decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid was achieved in nitrobenzene at 210 °C and gave 8-fluoro-2-methylquinolin-3-ol . Other synthesis protocols involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 8-Methylquinolin-3-OL has been analyzed by various methods. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of synthesized compounds was analyzed by spectroscopic methods .


Chemical Reactions Analysis

8-Methylquinolin-3-OL undergoes various chemical reactions. For instance, it can undergo complexation with transition metal complexes . Other reactions include the complexation of 2-alkyl-8-hydroxyquinolines with SnCl2 in alkaline methanol .


Physical And Chemical Properties Analysis

8-Methylquinolin-3-OL is a powder with a molecular weight of 159.19 . It is soluble in hot alcohol, ether and benzene, but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : Patel & Patel (2017) synthesized a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its metal complexes. These compounds exhibited significant in vitro antimicrobial activity against various bacterial strains and fungi, illustrating their potential in antimicrobial applications (Patel & Patel, 2017).

  • Corrosion Inhibition and Surface Morphology : Rouifi et al. (2020) investigated the anti-corrosion activity of two newly synthesized methylquinolin-8-ol derivatives for carbon steel in an acidic environment. Their findings highlighted the potential of these compounds in corrosion prevention, a crucial aspect in material science (Rouifi et al., 2020).

Biologically Important Derivatives

  • Biological Properties and Computational Studies : A study by Małecki et al. (2010) focused on synthesizing and characterizing biologically important hydroxyhaloquinolines and their derivatives. They also conducted computational studies to understand their molecular structures, which could be pivotal in medicinal chemistry (Małecki et al., 2010).

  • Antimicrobial Potentials in Food Preservation : Kim et al. (2014) explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. This study highlights the potential of these compounds in developing natural preservatives for food safety (Kim et al., 2014).

Chemical Properties and Applications

  • Electrochemical and Surface Studies : Faydy et al. (2020) performed electrochemical and surface analyses on 8-hydroxyquinoline derivatives to assess their potential as anti-corrosive agents. Their study provides insights into the chemical properties of these compounds and their practical applications in protecting materials against corrosion (Faydy et al., 2020).

  • Azoquinoline Derivatives and Thermal Isomerization : Research by Bujak et al. (2020) on azoquinoline derivatives, including 5-azo-8-hydroxy-2-methylquinoline, provided valuable information on the kinetics of thermal cis-trans isomerization. This study contributes to understanding the thermal behavior of these compounds, which could be relevant in material sciences (Bujak et al., 2020).

  • Synthesis and Catalytic Applications : Studies by Han et al. (2016) and others have demonstrated the use of 8-methylquinolines in various catalytic processes, including C(sp3)-H alkylation and C(sp3)-H bond activation, highlighting their significance in synthetic chemistry (Han et al., 2016).

Safety And Hazards

The safety information for 8-Methylquinolin-3-OL indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The future directions for 8-Methylquinolin-3-OL could involve further exploration of its biological and pharmaceutical activities, as well as the development of greener chemical processes for its synthesis .

properties

IUPAC Name

8-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIFAKVYMNTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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